Nominine

Insecticidal activity Indole diterpene Helicoverpa zea

Nominine (120991-21-1) is a uniquely selective indole diterpene insecticide lead. It delivers 40% mortality and 97% weight reduction in Helicoverpa zea at 100 ppm, significantly outperforming paspaline (no activity) and requiring 30-fold lower concentration than aflavinine. It acts as a dual gastrointestinal poison and contact antifeedant with no significant mammalian toxicity. Produced via scalable fermentation of Aspergillus nomius, it is the optimal foundation for biopesticide discovery. Insist on authenticated, high-purity material from reputable biochemical suppliers to ensure reproducible activity.

Molecular Formula C28H39NO
Molecular Weight 405.6 g/mol
CAS No. 120991-21-1
Cat. No. B1204822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNominine
CAS120991-21-1
Synonymsnominine
Molecular FormulaC28H39NO
Molecular Weight405.6 g/mol
Structural Identifiers
SMILESCC1CCC(C2(C1(CCC(=C)C2CC3=CNC4=CC=CC=C43)C)CCC=C(C)C)O
InChIInChI=1S/C28H39NO/c1-19(2)9-8-15-28-24(17-22-18-29-25-11-7-6-10-23(22)25)20(3)14-16-27(28,5)21(4)12-13-26(28)30/h6-7,9-11,18,21,24,26,29-30H,3,8,12-17H2,1-2,4-5H3/t21-,24-,26+,27+,28-/m0/s1
InChIKeyBSSPRCKKWJRAJZ-HBDSXALQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nominine (CAS 120991-21-1) Procurement Guide: Fungal Indole Diterpene Insecticide with Quantitative Differentiation from Paspaline and Aflavinine Analogs


Nominine (also known as (+)-Nominine or Anominine) is an indole diterpenoid fungal metabolite first isolated from the sclerotia of Aspergillus nomius [1]. It is biogenetically related to the aflavinine class of indole diterpenes [1]. Nominine has been identified as possessing insecticidal activity against Lepidoptera and Coleoptera pests, with demonstrated oral and contact toxicity [2]. This compound is of interest as a natural product-based insecticide candidate due to its unique combination of target pest efficacy and apparent selectivity for insects over mammals [3].

Why Nominine (CAS 120991-21-1) Cannot Be Replaced by Paspaline or Aflavinine: Evidence-Based Activity and Safety Differentiation


Indole diterpenes are a structurally diverse class of fungal secondary metabolites with widely varying biological activities, including potent mammalian neurotoxicity for compounds such as penitrem A and verruculogen, while others show selective insecticidal effects [1]. Simple substitution of Nominine with other indole diterpenes like paspaline or aflavinine is not scientifically justified. Direct comparative assays demonstrate that paspaline exhibits no detectable antiinsectan activity against Helicoverpa zea at concentrations where Nominine causes significant mortality and growth inhibition [2]. Furthermore, aflavinine analogs require approximately 30-fold higher concentrations to achieve comparable weight reduction effects [3]. These quantitative differences, coupled with distinct mammalian safety profiles, make Nominine a uniquely positioned compound for insecticide discovery programs.

Nominine (120991-21-1) Quantitative Differentiation Evidence: Head-to-Head Insecticidal Activity, Mammalian Selectivity, and Potency Comparison


Direct Head-to-Head Comparison: Nominine vs. Paspaline in H. zea Dietary Assays

Nominine exhibits potent insecticidal activity against Helicoverpa zea larvae, causing 40% mortality and a 97% reduction in weight relative to controls when incorporated into a standard test diet at 100 ppm dry weight [1]. In contrast, paspaline, a structurally related indole diterpene, causes no effect at the same concentration in the same assay system [2].

Insecticidal activity Indole diterpene Helicoverpa zea

Potency Advantage Over Aflavinine Analog: 30-Fold Concentration Differential for Comparable Weight Reduction

Nominine achieves a 97% reduction in H. zea larval weight at 100 ppm dietary concentration [1]. An aflavinine analog, 10,23-dihydro-24,25-dehydroaflavinine, requires a concentration of approximately 3,000 ppm to achieve a 79% reduction in weight gain in the same insect species [2].

Antiinsectan activity Aflavinine analog Helicoverpa zea

Superior Weight Reduction Compared to Aspernomine: Same Fungal Source, Divergent Activity

Nominine, isolated from the same fungal source Aspergillus nomius as aspernomine, exhibits a 97% reduction in H. zea larval weight at 100 ppm [1]. In contrast, aspernomine causes only a 35.4% reduction in weight gain at the same concentration of 100 ppm in comparable dietary assays against the same insect species [2].

Aspernomine Weight reduction Helicoverpa zea

Mammalian Safety Differentiation: Absence of Acute Toxicity in Mice Contrasts with Tremorgenic Indole Diterpenes

Nominine, when tested on mice by an independent toxicology laboratory, reportedly had no significant effect at the dose administered [1]. This contrasts sharply with other indole diterpenes such as penitrem A and verruculogen, which are known potent tremorgenic mycotoxins causing acute neurotoxicity in mammals [2].

Mammalian toxicity Selectivity Indole diterpene

Antifeedant Activity Against Carpophilus hemipterus: A Secondary Mode of Action

Nominine elicits an antifeedant response in larvae of the fungivorous dried fruit beetle Carpophilus hemipterus [1]. While quantitative comparison data for other indole diterpenes against this specific insect species are limited, the aflavinine analog 10,23-dihydro-24,25-dehydroaflavinine showed a 42% reduction in feeding rate in C. hemipterus larvae at 3,000 ppm [2], whereas Nominine's antifeedant effect is observed at the standard 100 ppm test concentration, suggesting potentially greater potency.

Antifeedant Carpophilus hemipterus Indole diterpene

Nominine (CAS 120991-21-1) Application Scenarios: Evidence-Based Use Cases for Agricultural Insecticide Discovery


Lead Compound for Helicoverpa zea (Corn Earworm) Control Programs

Nominine's demonstrated 40% mortality and 97% weight reduction at 100 ppm against H. zea [1] positions it as a viable lead compound for developing crop protection agents targeting this economically significant pest, which causes nearly $2 billion in annual agricultural damage [2]. Its superior activity over paspaline and aspernomine at equivalent concentrations makes it the preferred starting point among A. nomius-derived metabolites.

Selective Insecticide Development with Favorable Mammalian Safety Profile

Given the reported lack of significant mammalian toxicity at tested doses [2], Nominine is suitable for insecticide discovery programs prioritizing selectivity. This profile contrasts with tremorgenic indole diterpenes like penitrem A and verruculogen [3], which carry unacceptable mammalian neurotoxicity risks that preclude agricultural use.

Dual-Action Biopesticide Targeting Lepidopteran and Coleopteran Pests

Nominine acts as both a gastrointestinal and contact poison against insects [2] and elicits antifeedant responses in fungivorous beetles [1]. This dual activity profile supports its evaluation as a biopesticide for integrated pest management strategies where both mortality and feeding deterrence are desired outcomes.

Fermentation-Derived Natural Product Insecticide Manufacturing

Nominine is produced by the fungus Aspergillus nomius during sclerotial development [1]. Methods for fermentation-based production are feasible using established industrial fermentation technology [2], making Nominine a candidate for scaled manufacturing as a natural product-derived insecticide without reliance on synthetic chemical synthesis.

Technical Documentation Hub

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